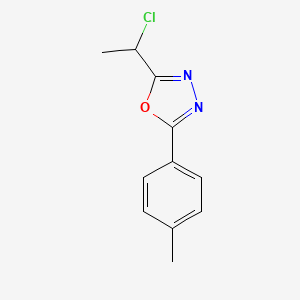

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

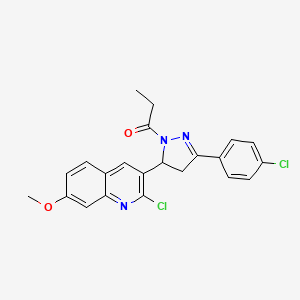

The compound “2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole” is an organic molecule that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which imparts aromaticity to the molecule. The electron-withdrawing nature of the oxadiazole could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the chloroethyl group might make it susceptible to nucleophilic substitution reactions . The aromatic ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole ring and the nonpolar methyl and phenyl groups could influence its solubility. The compound is likely to have a relatively high molecular weight .Scientific Research Applications

Green Synthesis Approaches

Zhu et al. (2015) developed an eco-friendly method for preparing 2-aryl-1,3,4-oxadiazoles, which could be applicable to the synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole. This method features high yields, simplicity, and energy efficiency, using water as a reaction medium without any catalysts (Zhu, Zou, Shao, & Li, 2015).

Preparation for Insecticidal Applications

Rufenacht (1972) discussed the preparation of 1,3,4-oxadiazole derivatives with chloromethyl groups, which are useful for creating insecticidal thiophosphates and dithiophosphates (Rufenacht, 1972).

Biological Activities

Shah (2012) focused on synthesizing compounds that incorporate the oxadiazole moiety due to their varied biological actions, including antibacterial and antifungal properties (Shah, 2012).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized a series of 2,5-disubstituted 1,3,4-oxadiazole compounds and tested them for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial efficacy relative to reference standards (Gul et al., 2017).

Photoluminescent Properties

Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives and investigated their mesomorphic behavior and photoluminescent properties, indicating potential applications in materials science (Han, Wang, Zhang, & Zhu, 2010).

Electrochemical Synthesis

Kumar (2012) explored the electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, which could be relevant to the compound (Kumar, 2012).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reactant in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

properties

IUPAC Name |

2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGUTMKVLNDWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![2-Chloro-1-[4-(oxolan-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2633827.png)

![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)